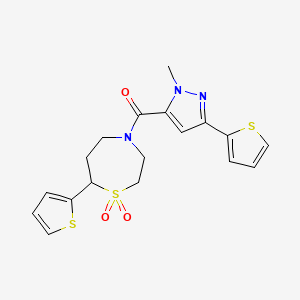
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that falls under the category of pyrazole derivatives. It exhibits a diverse range of chemical and biological activities, making it a compound of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multi-step procedures. The initial step often includes the preparation of furan-3-yl-1H-pyrazole derivatives, followed by a sequence of reactions involving methylation, methoxylation, and carboxamidation. Key reagents such as dimethyl sulfate, potassium carbonate, and ethyl chloroformate may be employed under controlled conditions of temperature and pH.
Industrial Production Methods
Industrial production might scale up the laboratory synthesis through optimization of reaction parameters and batch processing techniques. Catalysts, solvents, and purification methods are adjusted to achieve higher yields and purity. In some cases, flow chemistry might be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions including:
Oxidation: It may be oxidized using reagents like hydrogen peroxide or permanganate, potentially leading to ring cleavage or formation of new functional groups.
Reduction: The compound can be reduced by agents such as sodium borohydride, influencing the pyrazole ring or other functional moieties.
Substitution: The methoxy and furan groups provide sites for nucleophilic or electrophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Reagents such as bromine, acetic acid, and organolithium compounds are often used in these reactions. Typical conditions involve varying temperatures from room temperature to reflux, acidic or basic environments, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
Reaction products vary widely, including hydroxylated derivatives, reduced pyrazoles, and various substituted pyrazole derivatives, all dependent on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
The compound is studied for its potential as an intermediate in organic synthesis and as a building block for more complex molecules in material science.
Biology
In biological research, it might be used to investigate enzyme inhibition, receptor binding studies, and as a probe to understand cellular pathways.
Medicine
Medically, it is evaluated for its potential pharmacological properties, such as anti-inflammatory, anti-cancer, or anti-bacterial activities.
Industry
In industry, it finds applications in the synthesis of specialty chemicals, agrochemicals, and potentially as a component in advanced materials.
Mecanismo De Acción
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide interacts with specific molecular targets, often involving binding to active sites of enzymes or receptors. This interaction can modulate biochemical pathways, leading to desired biological effects. Pathways involved might include inhibition of cyclooxygenase (COX) enzymes, modulation of signal transduction pathways, or interference with DNA replication processes.
Comparación Con Compuestos Similares
Similar Compounds
4-(furan-3-yl)-1H-pyrazole
3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
N-(2-(4-(methylthio)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Uniqueness
Compared to these compounds, N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide exhibits a unique combination of functional groups which may enhance its specificity and efficacy in biochemical applications. Its unique structure also imparts distinct physicochemical properties that can be advantageous in both research and industrial settings.
Propiedades
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-19-9-13(15(18-19)22-2)14(21)16-4-5-20-8-12(7-17-20)11-3-6-23-10-11/h3,6-10H,4-5H2,1-2H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVRNSQYVDYXGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2727740.png)



![N-(1-cyanocyclohexyl)-2-[3-(2,4-difluorophenyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide](/img/structure/B2727749.png)
![N-[4-(4-phenylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2727751.png)
![1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone](/img/structure/B2727752.png)

![N-[(2-fluorophenyl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide](/img/structure/B2727754.png)


![N-(3-methylpyridin-2-yl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2727758.png)
![N-{[4-(3-methylphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide](/img/structure/B2727762.png)
